

Check Availability & Pricing

Unraveling the Role of CCNDBP1: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

CCNDBP1 Human Pre-designed
siRNA Set A

Cat. No.:

B10854636

Get Quote

Central City, USA - Cyclin D1 Binding Protein 1 (CCNDBP1), also known as GCIP, DIP1, or HHM, has emerged as a critical regulator of fundamental cellular processes, with significant implications for cancer biology and drug development. This in-depth technical guide provides a comprehensive overview of CCNDBP1's function, supported by quantitative data, detailed experimental protocols, and visualizations of its key signaling pathways. This document is intended for researchers, scientists, and drug development professionals seeking to understand and target the mechanisms governed by this multifaceted protein.

Core Functions and Disease Relevance

CCNDBP1 is a helix-loop-helix protein that primarily functions as a negative regulator of cell cycle progression.[1] It exerts its influence by interacting with and inhibiting the Cyclin D1/CDK4 complex, thereby preventing the phosphorylation of the retinoblastoma protein (Rb) and blocking E2F-dependent transcription, which is essential for the G1/S phase transition.[2]

Dysregulation of CCNDBP1 has been implicated in a variety of human cancers. Its expression is significantly downregulated in several tumors, including breast, prostate, and colon cancers, suggesting a role as a tumor suppressor.[3] Low expression of CCNDBP1 is often associated with a poor prognosis.[2] Furthermore, CCNDBP1 is involved in the DNA damage response through the ATM-CHK2 pathway and plays a role in regulating epithelial-mesenchymal transition (EMT), a process critical for cancer cell invasion and metastasis.[2][4]



Quantitative Data Summary

The following tables summarize key quantitative data related to CCNDBP1 function, providing a basis for experimental design and interpretation.

Table 1: CCNDBP1 Expression in Cancer

Cancer Type	Tissue	Expression Change	Method	p-value	Reference
Dedifferentiat ed Liposarcoma	Tumor vs. Adjacent Normal	Downregulate d	RNA-seq, IHC	< 0.05	[2]
Breast Cancer	Tumor vs. Normal	Downregulate d	Not Specified	Not Specified	[3]
Prostate Cancer	Tumor vs. Normal	Downregulate d	Not Specified	Not Specified	[3]
Colon Cancer	Tumor vs. Normal	Downregulate d	mRNA and Protein Analysis	Not Specified	[3]

Table 2: Functional Effects of CCNDBP1 Modulation in Dedifferentiated Liposarcoma Cells



Experiment al Assay	Cell Line	CCNDBP1 Modulation	Result	Method	Reference
Clone Formation	LPS510	Overexpressi on	Significant Inhibition	Clone Formation Assay	[2]
Proliferation	LPS510	Overexpressi on	Significant Inhibition	CCK-8 Assay	[2]
Migration	LPS510	Overexpressi on	Significant Inhibition	Transwell Migration Assay	[2]
Invasion	LPS510	Overexpressi on	Significant Inhibition	Transwell Invasion Assay	[2]
Apoptosis	LPS510	Overexpressi on	Promotion	Flow Cytometry	[2]
Clone Formation	LPS853	Silencing	Promotion	Clone Formation Assay	[2]
Proliferation	LPS853	Silencing	Promotion	CCK-8 Assay	[2]
Migration	LPS853	Silencing	Promotion	Transwell Migration Assay	[2]
Invasion	LPS853	Silencing	Promotion	Transwell Invasion Assay	[2]

Key Signaling Pathways Involving CCNDBP1

CCNDBP1 is a crucial node in at least two major signaling pathways: the cell cycle regulation pathway and the DNA damage response pathway.



Cell Cycle Regulation Pathway

CCNDBP1 directly impinges on the core machinery of the cell cycle. By binding to Cyclin D1, it prevents the formation of an active Cyclin D1/CDK4 complex. This inhibition prevents the subsequent phosphorylation of the Retinoblastoma (Rb) protein. Hypophosphorylated Rb remains bound to the transcription factor E2F1, thereby repressing the transcription of genes required for S-phase entry and cell cycle progression.



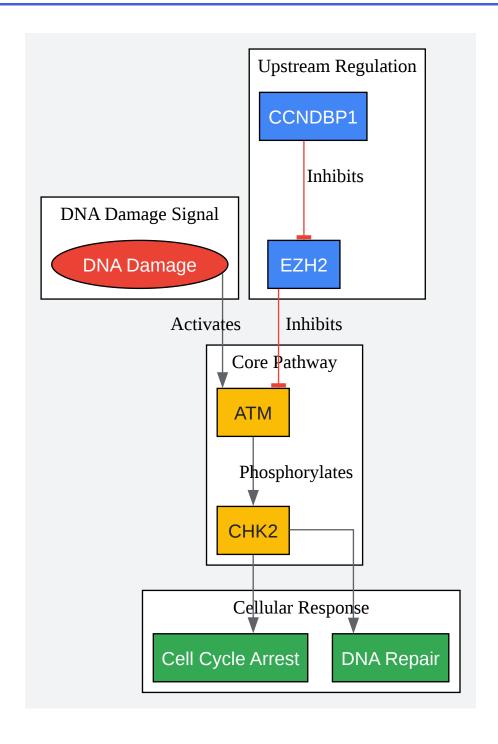
Click to download full resolution via product page

CCNDBP1 in the Cell Cycle Pathway

DNA Damage Response Pathway

In response to DNA damage, CCNDBP1 participates in the ATM-CHK2 signaling cascade. Evidence suggests that CCNDBP1 can activate the ATM-CHK2 pathway by inhibiting the expression of EZH2, a negative regulator of ATM.[4] This activation leads to cell cycle arrest and DNA repair, highlighting a potential role for CCNDBP1 in maintaining genomic stability.





Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.



References

- 1. Intro to DOT language Large-scale Biological Network Analysis and Visualization 1.0 documentation [cyverse-network-analysis-tutorial.readthedocs-hosted.com]
- 2. Cyclin D1 Binding Protein 1 Responds to DNA Damage through the ATM–CHK2 Pathway -PMC [pmc.ncbi.nlm.nih.gov]
- 3. cdn1.sinobiological.com [cdn1.sinobiological.com]
- 4. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Unraveling the Role of CCNDBP1: A Technical Guide for Researchers]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b10854636#preliminary-research-on-ccndbp1function]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com